5-Bromo-8-(bromomethyl)quinoline
Overview
Description
5-Bromo-8-(bromomethyl)quinoline: is a chemical compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the quinoline ring and the other to a methyl group at the 8th position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(bromomethyl)quinoline typically involves the bromination of 8-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds as follows:
Bromination of 8-methylquinoline: 8-methylquinoline is treated with N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like or .
Reduction Reactions: The compound can be reduced to remove the bromine atoms using reducing agents like zinc dust in the presence of an acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like , , or in polar aprotic solvents such as (DMF) or (DMSO).
Oxidation: Reagents like in aqueous or alcoholic solutions.
Reduction: Reagents like in the presence of or in ethanol.
Major Products Formed:
Substitution: Formation of quinoline derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of de-brominated quinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-8-(bromomethyl)quinoline is used as an intermediate in the synthesis of various quinoline derivatives. It is also used in the preparation of ligands for coordination chemistry and as a building block for more complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Quinoline derivatives have been studied for their antimicrobial , antifungal , and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-8-(bromomethyl)quinoline depends on its specific application. In biological systems, quinoline derivatives often interact with enzymes or receptors , inhibiting their activity or modulating their function. For example, some quinoline derivatives inhibit topoisomerase enzymes , which are essential for DNA replication and transcription .
Comparison with Similar Compounds
- 5-Chloro-8-(bromomethyl)quinoline
- 5-Iodo-8-(bromomethyl)quinoline
- 8-(Bromomethyl)quinoline
Comparison: 5-Bromo-8-(bromomethyl)quinoline is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromo derivative is more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-bromine bond .
Properties
IUPAC Name |
5-bromo-8-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZYNTVOVTLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522383 | |
Record name | 5-Bromo-8-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-22-0 | |
Record name | 5-Bromo-8-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-(bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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